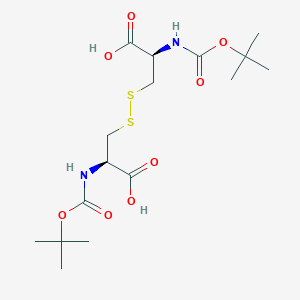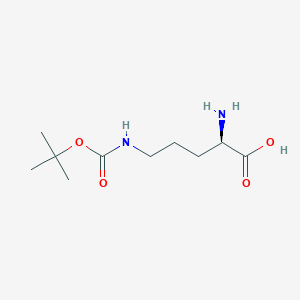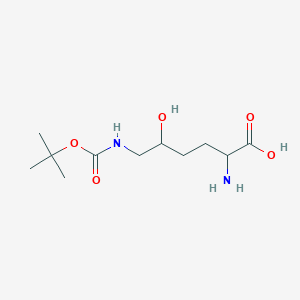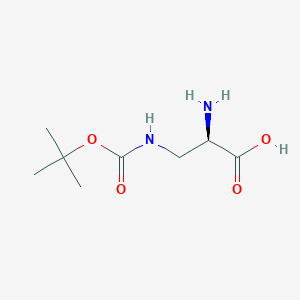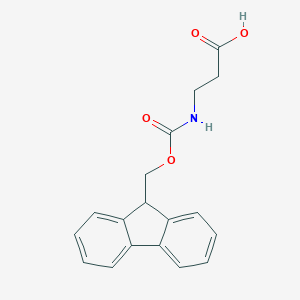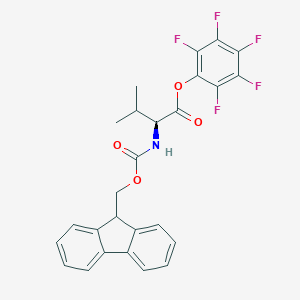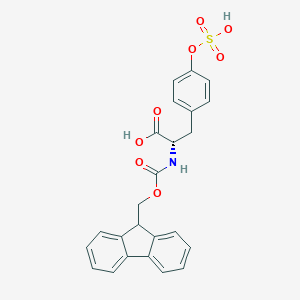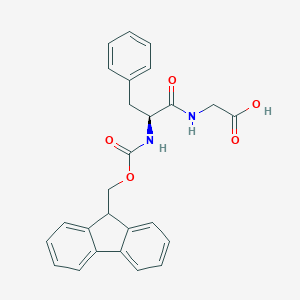
Fmoc-Phe-Gly-OH
描述
“Fmoc-Phe-Gly-OH” is a compound with the molecular formula C26H24N2O5 . It is also known as Fmoc-Phenylalanyl-glycine . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group in organic chemistry, used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-Phe-Gly-OH involves the use of Fmoc protection . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Structure Analysis
The molecular structure of Fmoc-Phe-Gly-OH includes a fluorenylmethyloxycarbonyl group attached to a phenylalanine and a glycine . The molecular weight of the compound is 444.5 g/mol .
Chemical Reactions Analysis
Fmoc-Phe-Gly-OH is involved in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group plays a crucial role in these reactions, as it protects the amino acids during the synthesis process .
Physical And Chemical Properties Analysis
Fmoc-Phe-Gly-OH has a molecular weight of 444.5 g/mol . It has a complex structure with multiple functional groups, including a fluorenylmethyloxycarbonyl group, a phenylalanine, and a glycine .
科研应用
Hydrogel Formation and Self-Assembly : Fmoc-Phe derivatives are effective in forming low molecular weight hydrogels. They can spontaneously self-assemble into fibrils that form a hydrogel network in water, useful in biological and medical applications. Modification of the C-terminal group in these derivatives significantly influences their self-assembly and hydrogelation behavior (Ryan et al., 2011).
Hybrid Nanomaterials : Fmoc-Phe-OH hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT), creating hybrid hydrogels. These have improved thermal stability, elasticity, and conductivity compared to native hydrogels, which is significant for developing new materials in nanotechnology (Roy & Banerjee, 2012).
Formation and Stabilization of Silver Nanoclusters : Fmoc-Phe-OH hydrogels can stabilize fluorescent silver nanoclusters. This is useful for applications in photoluminescence and nanotechnology. Silver ions are reduced to form nanoclusters within the hydrogel, offering a novel method for nanocluster stabilization and use (Roy & Banerjee, 2011).
Peptide Synthesis : Fmoc-Phe-Gly-OH is used in peptide synthesis, notably in the preparation of novel semisynthetic insulin analogs. This demonstrates its importance in developing new therapeutic agents (Žáková et al., 2007).
Antibacterial Composite Materials : Fmoc-decorated building blocks, including Fmoc-pentafluoro-L-phenylalanine-OH, have shown promising antibacterial capabilities. They can be integrated into resin-based composites for biomedical applications, providing a basis for the design and development of enhanced materials (Schnaider et al., 2019).
Electroaddressing in Lab-on-a-Chip Applications : Fmoc-Phe has been used for electroaddressing in microfluidic channels, demonstrating rapid and spatially controlled deposition and reversibility. This is particularly valuable for molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).
Nanotube Formation by Cation-Modified Derivatives : C-terminal cation-modified Fmoc-Phe derivatives can form hydrogel networks and unique sheet-based nanotube structures. This is significant for the development of new self-assembling materials (Rajbhandary et al., 2017).
性质
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWIPAQNBOEBX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462514 | |
| Record name | Fmoc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe-Gly-OH | |
CAS RN |
169624-67-3 | |
| Record name | Fmoc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





